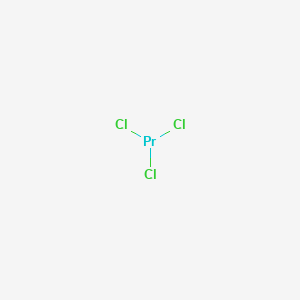

Chlorure de praséodyme

Vue d'ensemble

Description

Praseodymium chloride is a useful research compound. Its molecular formula is Cl3Pr and its molecular weight is 247.26 g/mol. The purity is usually 95%.

The exact mass of the compound Praseodymium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Praseodymium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nanotechnologie

Le chlorure de praséodyme a été utilisé dans le domaine de la nanotechnologie. Il a été encapsulé dans des canaux de nanotubes de carbone monocouche (SWCNT) de 1,4 nm de diamètre par une méthode de remplissage capillaire . Ceci a conduit à la formation de nanocristaux de PrCl3 unidimensionnels (1D) . L'incorporation de PrCl3 a une influence plus forte sur les propriétés électroniques des nanotubes métalliques que sur les SWCNT semi-conducteurs .

Toxicocinétique

Le this compound a été utilisé dans des études de toxicocinétique. Dans une étude menée sur des rats, il a été constaté que la dose et l'exposition aux mélanges sont deux facteurs importants à prendre en compte comme déterminants de la toxicocinétique des terres rares .

Fabrication d'alliages à haute résistance

Le praséodyme est utilisé dans la fabrication d'alliages à haute résistance pour les moteurs d'avions . Le this compound, étant une source de praséodyme, joue un rôle crucial dans cette application.

Production de verres et de céramiques spéciaux

Le praséodyme est utilisé dans la production de verres et de céramiques spéciaux . Le this compound, en tant que source de praséodyme, est essentiel dans ces applications.

Optique

Le this compound est utilisé dans certains dispositifs optiques et verres spécialisés pour la manipulation et le contrôle de la lumière .

Dopant dans les fibres optiques et les matériaux laser

Le praséodyme est utilisé comme dopant dans les fibres optiques et les matériaux laser . Le this compound, étant une source de praséodyme, est crucial dans ces applications.

Préparation de composés de praséodyme

En recherche scientifique, le this compound sert de précurseur pour la préparation de divers composés et matériaux de praséodyme .

Dégradation photocatalytique des polluants organiques

Le this compound peut être utilisé comme dopant pour préparer des nanoparticules de TiO2 modifiées au Pr pour la dégradation photocatalytique des polluants organiques

Safety and Hazards

Orientations Futures

Praseodymium(III) chloride can be used as a dopant to prepare Pr-modified TiO2 nanoparticles for photocatalytic degradation of organic pollutants . This suggests potential applications in environmental remediation.

Relevant Papers There are several relevant papers on Praseodymium(III) chloride. For instance, one paper discusses the electronic properties of praseodymium chloride-filled single-walled carbon nanotubes . Another paper investigates the toxicokinetics of praseodymium and cerium administered as chloride salts . For more papers, you can check out ScienceGate .

Mécanisme D'action

Target of Action

Praseodymium chloride, also known as Praseodymium (III) chloride, is an inorganic compound with the formula PrCl3 . It is a part of the lanthanide series of elements, which are known for their unique properties . .

Mode of Action

Praseodymium chloride is classified as a Lewis acid, specifically a “hard” acid according to the HSAB concept . This means it can accept electron pairs and form coordinate covalent bonds. It forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .

Biochemical Pathways

It’s known that praseodymium chloride can be used to prepare insoluble praseodymium (iii) compounds . For example, Praseodymium (III) phosphate and Praseodymium (III) fluoride can be prepared by reaction with potassium phosphate and sodium fluoride, respectively .

Pharmacokinetics

A study on rats showed that the dose and co-exposure with other rare earth elements (rees) are two important factors to consider as determinants of the toxicokinetics of rees .

Result of Action

It’s known that praseodymium chloride rapidly absorbs water on exposure to moist air to form a light green heptahydrate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Praseodymium chloride. For instance, it rapidly absorbs water on exposure to moist air, forming a light green heptahydrate . Furthermore, the dose and co-exposure with other REEs can significantly impact the toxicokinetics of Praseodymium chloride .

Analyse Biochimique

Biochemical Properties

Praseodymium chloride has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of novel complexes that exhibit antimicrobial activity .

Cellular Effects

Studies have shown that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Praseodymium chloride involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Praseodymium chloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies have shown that the effects of Praseodymium chloride can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Praseodymium chloride may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

Praseodymium chloride is transported and distributed within cells and tissues in a manner that is still being researched . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

praseodymium(3+);trichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Pr/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBNLZDGIPPZLL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Pr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Pr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044766 | |

| Record name | Praseodymium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-79-2 | |

| Record name | Praseodymium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRASEODYMIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JB99PM4G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)

![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)